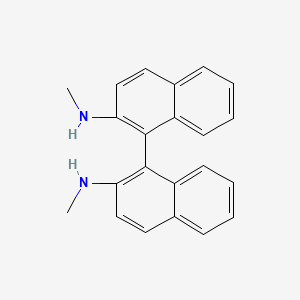![molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2](/img/structure/B2375796.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, forming complexes with transition metals that exhibit different oxidation states.
Coordination Reactions: The bipyridine unit acts as a bidentate ligand, forming stable complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal complexes are used under controlled conditions.
Coordination Reactions: Metal salts such as ruthenium, platinum, and palladium are used to form coordination complexes with the bipyridine moiety.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Metal complexes with different oxidation states.
Coordination Reactions:
科学的研究の応用
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with enhanced efficacy and selectivity.
作用機序
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelate rings. These metal complexes can participate in various redox reactions, influencing electron transfer processes and catalytic activities . The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating ability and applications in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used as a precursor for viologens and in the construction of coordination polymers.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is unique due to the presence of both a bipyridine moiety and a bromobenzamide group, allowing it to participate in a wider range of chemical reactions and form diverse metal complexes. Its ability to undergo substitution reactions and form stable coordination complexes makes it a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXRHYFWSEHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)
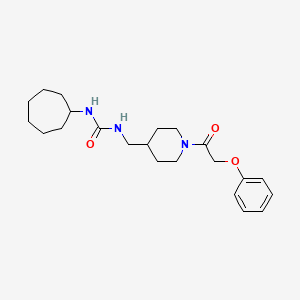
![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
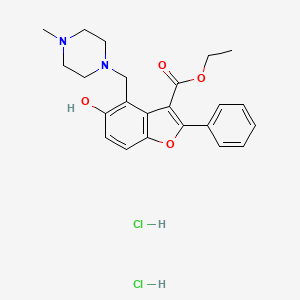
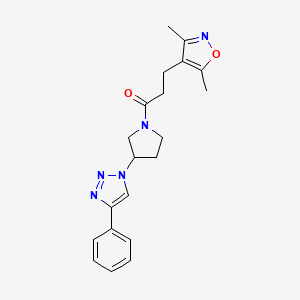
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
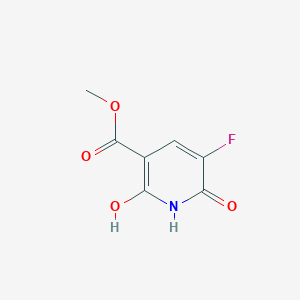
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2375735.png)
